Icosyl myristate

Description

Contextualization within Lipid Chemistry and Industrial Organic Synthesis

In the broad field of lipid chemistry, fatty acid esters are classified as simple lipids. They are distinct from more complex lipids like triglycerides or phospholipids (B1166683) but are fundamental to the structure and properties of many natural and synthetic lipid-based materials. Their chemical nature, governed by the long hydrocarbon chains of both the fatty acid and alcohol components, makes them highly lipophilic.

Industrially, long-chain fatty acid esters are valuable molecules synthesized for a wide array of applications. The general method for their production is esterification, a reaction where a fatty acid and an alcohol are combined, typically with an acid catalyst and heat, to form the ester and water. alfa-chemistry.com Variations of this process, including transesterification and enzymatic synthesis, are employed to achieve high yields and purity. wikipedia.orgnih.govmagritek.com These esters are utilized as emollients and texture enhancers in cosmetics, lubricants in industrial formulations, and as plasticizers. taylorandfrancis.comontosight.aiacme-hardesty.com For example, related compounds like polyglycerol fatty acid esters are widely used as emulsifiers in food, cosmetics, and medicine. taylorandfrancis.commdpi.comcnchemsino.com The specific properties of an ester, such as its melting point and viscosity, can be tailored by selecting different fatty acid and alcohol precursors, making them highly versatile for industrial organic synthesis. mdpi.com

Structural Classification and Nomenclature of Icosyl Myristate

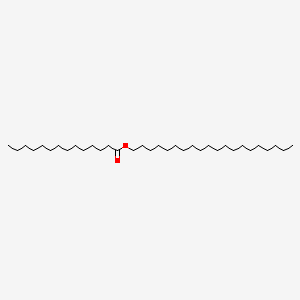

Icosyl myristate is structurally defined as the ester resulting from the formal condensation of the carboxyl group of myristic acid (also known as tetradecanoic acid) with the hydroxyl group of 1-icosanol (also known as arachidyl alcohol). This structure consists of a 14-carbon acyl chain from the myristic acid linked via an ester bond to a 20-carbon alkyl chain from the icosanol. As a saturated long-chain ester, it is a waxy, non-polar compound.

The nomenclature for this compound can vary depending on the system used. Its preferred name is Icosyl Myristate, but it is also recognized by several systematic names. ncats.io

| Property | Data | Source(s) |

| Molecular Formula | C34H68O2 | ncats.io |

| Molecular Weight | 508.90 g/mol | ncats.io |

| CAS Registry Number | 22413-00-9 | drugfuture.com |

| Systematic Names | Eicosyl tetradecanoate, Tetradecanoic acid, eicosyl ester, n-Eicosyl n-tetradecanoate | ncats.ionist.gov |

| Synonyms | Arachidyl myristate | larodan.com |

Current Research Landscape and Gaps Pertaining to Icosyl Myristate

A review of the current scientific literature reveals a significant gap in research pertaining specifically to icosyl myristate. While it is cataloged in chemical databases and mentioned in patent literature, dedicated studies on its synthesis, physicochemical properties, and specific applications are notably absent. ncats.iodrugfuture.comnist.goveuropa.eu

However, the research landscape for structurally similar long-chain fatty acid esters is rich and can provide a framework for understanding the potential properties and applications of icosyl myristate. Extensive research exists for esters such as isopropyl myristate, myristyl myristate, and arachidyl propionate.

Isopropyl Myristate (IPM): This ester of myristic acid and isopropyl alcohol is widely studied. wikipedia.org Research highlights its function as a non-greasy emollient, a solvent, and a skin penetration enhancer in topical pharmaceutical and cosmetic formulations. alfa-chemistry.comnih.govatamanchemicals.comchemicalbook.com Studies have focused on optimizing its synthesis, including green chemistry approaches using enzymatic catalysis to create a more sustainable and energy-efficient process. nih.govmagritek.com Its physical properties, such as its low viscosity and high spreadability, are well-documented. alfa-chemistry.com

Myristyl Myristate: Formed from myristic acid and myristyl alcohol, this symmetrical ester is used in cosmetics as an emollient, texture enhancer, and opacifier. atamanchemicals.comatamanchemicals.comnih.gov Research has investigated the crystallization behavior of symmetrical and asymmetrical alkyl esters, including myristyl myristate, to understand how their molecular structure affects the physical properties of oleogels, which has implications for their use in food and cosmetic products. frontiersin.org

Arachidyl Propionate: This ester, formed from arachidyl alcohol (the same alcohol as in icosyl myristate) and propionic acid, is noted for its emollient and skin-conditioning properties in cosmetics and personal care products. smolecule.com Research suggests it can enhance the permeation of active ingredients through the skin, a valuable characteristic for topical treatments. smolecule.com

The existing body of research on these analogous esters underscores the significant knowledge gaps concerning icosyl myristate. There is a clear lack of published data on its specific melting point, viscosity, and crystalline structure. Furthermore, its potential efficacy as an emollient, lubricant, or structurant in various formulations has not been experimentally determined. Future research could focus on the enzymatic or chemical synthesis of icosyl myristate, characterization of its physicochemical properties, and evaluation of its performance in cosmetic, pharmaceutical, or industrial applications, drawing parallels from the extensive work done on its close chemical relatives.

Properties

IUPAC Name |

icosyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRGJSXHZWCMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176946 | |

| Record name | Icosyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22413-00-9 | |

| Record name | Tetradecanoic acid, eicosyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22413-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icosyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICOSYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42UT7NR38P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Icosyl Myristate Production

Conventional Esterification Pathways

The most established method for synthesizing esters like icosyl myristate is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. rsc.orgacs.orgresearchgate.net This equilibrium-driven process necessitates strategies, such as using an excess of one reactant or removing the water byproduct, to drive the reaction toward the ester product. acs.orgresearchgate.netgoogle.com For long-chain esters, where reactants are less volatile, methods like the Dean-Stark trap are employed to effectively remove water and achieve high conversion rates. google.com

Acid-Catalyzed Esterification Mechanisms

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. scielo.br The process is initiated by the protonation of the carbonyl oxygen of myristic acid by an acid catalyst. researchgate.net This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of icosyl alcohol. researchgate.netscielo.br

Catalyst Selection and Optimization in Icosyl Myristate Synthesis

The choice of catalyst is critical in optimizing the synthesis of wax esters. Catalysts are broadly categorized as homogeneous or heterogeneous, each offering distinct advantages and challenges in the production of icosyl myristate.

Homogeneous catalysts dissolve in the reaction medium, leading to excellent contact with reactants and often resulting in high reaction rates at moderate temperatures. Common homogeneous acid catalysts include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA). acs.org For instance, the synthesis of oleyl oleate (B1233923), a similar wax ester, was effectively catalyzed by sulfuric acid, achieving a 93.88% yield under optimized conditions. Another study on the synthesis of oleic acid-based wax esters demonstrated that 4-dodecylbenzenesulfonic acid (DBSA) could achieve a 93.6% conversion rate at a low temperature of 40°C. sci-hub.st However, a significant drawback of homogeneous catalysts is the difficulty in their separation from the final product, which can lead to corrosion issues and require extensive purification steps. rasayanjournal.co.in

Table 1: Research Findings on Homogeneous Catalysis for Wax Ester Synthesis

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield/Conversion | Reference |

| Sulfuric Acid | Oleic Acid & Oleyl Alcohol | 90 | 5 | 93.88% | |

| 4-Dodecylbenzenesulfonic Acid (DBSA) | Oleic Acid & Cetyl Alcohol | 40 | 4 | 93.6% | sci-hub.st |

| Methanesulfonic Acid | Margaric Acid & Stearyl Alcohol | 95 | 12 | Good | acs.org |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product through simple filtration, which allows for catalyst recycling and reduces waste. rasayanjournal.co.inresearchgate.net This makes them a more environmentally friendly and cost-effective option for industrial applications. rasayanjournal.co.in

For esterification reactions similar to icosyl myristate synthesis, various solid acid catalysts have been investigated. Metal oxides such as manganese oxide (MnO₂), cerium oxide (CeO₂), and zirconium oxide (ZrO₂) have shown high activity in vapor-phase ketonization, a related reaction. nih.gov In biodiesel production, which involves transesterification, catalysts like calcium oxide (CaO), magnesium oxide (MgO), and mixed metal oxides like bismuth (III) oxide on lanthanum oxide (Bi₂O₃-La₂O₃) have been used effectively. mdpi.com For the synthesis of isopropyl myristate, solid acid catalysts such as sulfated titania (SO₄²⁻/TiO₂) and cation exchange resins like Amberlyst-46 have proven effective, particularly when intensified by microwave irradiation. rasayanjournal.co.inresearchgate.net These catalysts demonstrate the potential for efficient, reusable systems in the production of long-chain esters like icosyl myristate.

Table 2: Examples of Heterogeneous Catalysts Used in Esterification and Related Reactions

| Catalyst | Catalyst Type | Application Example | Key Findings | Reference |

| Sulfated Titania (SO₄²⁻/TiO₂) | Solid Acid | Esterification of myristic acid with isopropanol | Behaves with excellent catalytic activity and stability. | researchgate.net |

| Amberlyst-46 | Cation Exchange Resin | Esterification of myristic acid with isopropyl alcohol | High conversion achieved in short reaction times with microwave assistance. | rasayanjournal.co.in |

| Calcium Oxide (CaO) | Solid Base | Transesterification of soybean oil | High activity and potential for long catalyst life. | mdpi.com |

| Manganese Oxide (MnO₂) | Metal Oxide | Ketonization of anhydrides | High yields (87-97%) of ketones obtained. | nih.gov |

Homogeneous Catalysis

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a green alternative to conventional chemical methods, offering high specificity, mild reaction conditions, and reduced byproduct formation. scielo.br Lipases (EC 3.1.1.3) are particularly effective biocatalysts for esterification due to their ability to catalyze the formation of ester bonds between fatty acids and alcohols. scielo.br

Lipase-Catalyzed Esterification of Long-Chain Alcohols and Fatty Acids

The synthesis of wax esters, such as icosyl myristate, is efficiently achieved through lipase-catalyzed esterification. The mechanism for this reaction is generally described as a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the fatty acid before reacting with the alcohol. researchgate.netnih.gov

Immobilized lipases are favored as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov Among various lipases, immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is highly effective for synthesizing long-chain wax esters. researchgate.netacs.orgnih.gov Research has shown that using Novozym 435 for the esterification of fatty acids (from crambe and camelina oils) and long-chain alcohols can lead to conversions of 95% or higher within 4-6 hours. acs.orgnih.gov The reaction is typically conducted in a solvent-free system, and the removal of the water byproduct, often by applying a vacuum, is crucial to drive the reaction to completion. acs.orgnih.gov This enzymatic approach has been successfully used to synthesize various wax esters with compositions similar to natural jojoba oil. acs.orgnih.gov

Table 3: Research Findings on Lipase-Catalyzed Wax Ester Synthesis

Biocatalyst Immobilization Techniques for Icosyl Myristate Synthesis

The use of immobilized enzymes as biocatalysts is a cornerstone of modern icosyl myristate synthesis, offering enhanced stability and reusability. academie-sciences.fr Immobilization involves attaching enzymes to solid supports, a technique that has evolved to address challenges like mass transfer limitations and maintaining enzyme activity.

Common immobilization methods include physical adsorption, covalent binding, cross-linking, and encapsulation. academie-sciences.fr Physical adsorption, one of the earliest methods, involves weak interactions like van der Waals forces and hydrogen bonding to attach enzymes to a carrier. academie-sciences.fr For the synthesis of esters like icosyl myristate, lipases are frequently used. For instance, a purified alkaline thermo-tolerant lipase from Bacillus cereus MTCC 8372 has been successfully immobilized on a hydrogel, demonstrating a high binding capacity of approximately 94%. nih.gov Similarly, lipases immobilized on solid carriers have become a focal point in the field to overcome the drawbacks of homogeneous catalysis.

Recent strategies have focused on developing advanced carrier materials. For example, modifying diatomite with octadecyl and sulfonyl groups has been shown to regulate hydrophobicity and improve the interaction between the support and the lipase, leading to higher enzyme loading and activity. researchgate.net Another approach involves using hierarchically porous materials that provide an ideal microenvironment for the enzyme, protecting it from external interference and stabilizing its structure. These advanced immobilization techniques not only improve the operational stability of the biocatalyst but also facilitate its recovery and reuse, contributing to more economical and sustainable production processes. academie-sciences.fr

Reaction Condition Optimization for Enhanced Enzymatic Yield

Optimizing reaction conditions is critical for maximizing the yield and efficiency of the enzymatic synthesis of icosyl myristate. deskera.com Key parameters that are typically fine-tuned include temperature, the molar ratio of substrates, catalyst loading, and reaction time. deskera.comwhiterose.ac.uk

The enzymatic esterification of myristic acid and an alcohol to produce the corresponding myristate ester is highly dependent on these conditions. For the synthesis of isopropyl myristate, a similar ester, studies have shown that the reaction is significantly influenced by temperature, with optimal yields achieved at specific temperatures. nih.gov For example, using an immobilized lipase from Bacillus cereus, the highest yield of isopropyl myristate was obtained at 65°C. nih.gov

The molar ratio of the alcohol to myristic acid is another crucial factor. A high molar ratio can create a single-phase reaction medium, which helps to overcome mass transfer limitations and simplifies downstream processing. nih.govresearchgate.net Research on isopropyl myristate synthesis has demonstrated that an optimized molar ratio, in conjunction with appropriate catalyst loading, can lead to high conversion rates in a shorter period. nih.gov For instance, a conversion rate of over 87% was achieved in 5 hours with a 15:1 molar ratio of isopropyl alcohol to myristic acid and a 4% (w/w) catalyst loading. nih.gov More recent studies using Response Surface Methodology (RSM) have further refined these conditions, achieving experimental conversions as high as 92.4%. researchgate.netmagritek.com

The concentration of the enzyme itself also plays a role. While increasing the enzyme concentration generally increases productivity, there is a critical point beyond which mass transfer limitations can reduce the reaction rate. nih.gov Therefore, careful optimization of all these parameters is essential for achieving a high-yield and efficient synthesis process. deskera.comnih.gov

Table 1: Optimized Reaction Conditions for Myristate Ester Synthesis

| Parameter | Optimized Value (Vadgama et al., 2015) nih.gov | Optimized Value (Sadek et al., 2024) magritek.com |

| Molar Ratio (Alcohol:Myristic Acid) | 15:1 | 8:1 |

| Catalyst Loading (% w/w) | 4% | 4% |

| Temperature (°C) | 60 | 60 |

| Reaction Time (hours) | 5 | 2.5 |

| Conversion (%) | >87 | 92.4 |

Green Chemistry Principles in Icosyl Myristate Synthesis

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact. sigmaaldrich.comrroij.com These principles focus on areas such as waste prevention, atom economy, the use of safer solvents, and energy efficiency. sigmaaldrich.comacs.org

Solvent-Free Systems and Alternative Reaction Media

A key aspect of green chemistry in icosyl myristate synthesis is the move towards solvent-free systems or the use of environmentally benign solvents. dergipark.org.trijrpr.com Traditional organic solvents are often toxic, volatile, and contribute to pollution. rroij.comijrpr.com

Solvent-free synthesis, where reactions occur by directly mixing reactants, is the ideal approach to eliminate solvent-related issues. ijrpr.comlibretexts.org In the enzymatic synthesis of myristate esters, using an excess of one of the reactants, such as the alcohol, can serve as the reaction medium, creating a single-phase system that avoids the need for a separate solvent. nih.govresearchgate.net This approach not only reduces waste but can also enhance reaction rates and simplify product separation. nih.gov

Energy-Efficient Synthesis Protocols

Energy efficiency is a fundamental principle of green chemistry, aiming to reduce the energy consumption of chemical processes. sigmaaldrich.comsustainability-directory.com Traditional synthesis methods often require significant energy inputs, contributing to greenhouse gas emissions. sustainability-directory.com

Enzymatic catalysis is inherently more energy-efficient than conventional chemical methods because enzymes operate under mild conditions, such as room temperature and neutral pH. sustainability-directory.com This eliminates the need for high temperatures and pressures, thereby reducing energy consumption. magritek.comresearchgate.net

Purification and Isolation Techniques for High-Purity Icosyl Myristate

Achieving high purity is essential for the industrial application of icosyl myristate. analyticachemie.in The purification process involves removing unreacted starting materials, by-products, and other impurities. analyticachemie.inikm.org.my

A variety of techniques are employed for the isolation and purification of chemical compounds, including distillation, crystallization, extraction, and chromatography. analyticachemie.inresearchgate.net The choice of method depends on the physical and chemical properties of the target compound and the impurities present. researchgate.net

Distillation and Fractional Separation Methods

Distillation is a widely used technique for purifying liquids based on differences in their boiling points. byjus.comonline-learning-college.com Simple distillation is effective for separating a volatile liquid from a non-volatile solid or liquids with significantly different boiling points. online-learning-college.comsavemyexams.com

For mixtures of liquids with close boiling points, such as those that may be present after the synthesis of icosyl myristate, fractional distillation is more effective. byjus.comrochester.edu This method utilizes a fractionating column placed between the boiling flask and the condenser. rochester.edu The column provides a large surface area, often with glass beads or structured packing, creating multiple "theoretical plates" where the vapor can condense and re-evaporate. rochester.edu This process effectively performs multiple simple distillations, leading to a much better separation of the components. rochester.edu The more volatile components with lower boiling points move up the column, while less volatile components remain at the bottom. rochester.edu

In the context of myristate ester synthesis, distillation is used to recover excess alcohol, which can then be recycled. nih.gov Following distillation, other techniques may be employed to remove remaining impurities. For example, unreacted myristic acid can be removed by cooling the mixture to precipitate the solid acid, which is then separated by centrifugation. nih.gov This combination of distillation and other separation methods can yield a final product with high purity. nih.gov

Chromatographic Purification Strategies

Following the synthesis of icosyl myristate, a crucial step involves the purification of the final product to eliminate any unreacted starting materials, catalysts, and byproducts. Chromatographic methods are highly effective for achieving high-purity icosyl myristate. The choice of a specific chromatographic technique is influenced by factors such as the scale of purification, the characteristics of the impurities, and the desired final purity.

The most common chromatographic strategies for purifying wax esters like icosyl myristate include column chromatography and high-performance liquid chromatography (HPLC).

Column Chromatography

Column chromatography is a widely used preparative method for purifying significant quantities of chemical compounds. In the purification of icosyl myristate, a stationary phase, typically silica (B1680970) gel, is packed into a column. dss.go.thcsic.es The crude product from the synthesis is dissolved in a small amount of solvent and loaded onto the silica gel. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. dss.go.thcsic.es

The principle of separation is based on the different affinities of the compounds in the mixture for the stationary phase. Icosyl myristate, being a nonpolar long-chain ester, will move down the column at a different speed compared to more polar impurities like any remaining myristic acid or icosanol. The selection of the mobile phase is critical for effective separation. A common approach involves using a gradient of solvents, such as n-hexane and diethyl ether or hexane (B92381) and ethyl acetate. dss.go.th The less polar icosyl myristate will elute from the column with a higher proportion of the nonpolar solvent (e.g., hexane), while the more polar impurities will require a higher concentration of the more polar solvent (e.g., diethyl ether or ethyl acetate) to be eluted. dss.go.thcsic.es The collected fractions are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure icosyl myristate. Research has demonstrated the successful use of silica gel column chromatography with a mobile phase of n-hexane/diethyl ether (99:1 v/v) to purify wax esters. dss.go.th

High-Performance Liquid Chromatography (HPLC)

For analytical quantification or for purifying smaller amounts of icosyl myristate to a very high degree of purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is a preferred method. biobasic.comkromasil.com In RP-HPLC, the stationary phase is nonpolar, such as a C18-modified silica, and the mobile phase is a polar solvent mixture, for instance, acetonitrile (B52724) and water.

The separation in RP-HPLC is based on the hydrophobic interactions between the sample components and the nonpolar stationary phase. Due to its long hydrocarbon chains, icosyl myristate exhibits strong hydrophobic interactions with the stationary phase, leading to a longer retention time compared to more polar impurities. Gradient elution, where the solvent composition is changed during the separation, is often employed to achieve optimal separation of the desired product from any byproducts. nih.gov HPLC is a powerful tool for achieving high levels of purity, often exceeding 85%, and is highly reproducible, making it suitable for quality control and the preparation of analytical standards. biobasic.comkromasil.com

Data on Chromatographic Purification of Wax Esters

The following table provides a summary of research findings on the chromatographic purification of wax esters, which is applicable to icosyl myristate.

| Chromatographic Method | Stationary Phase | Eluent/Mobile Phase | Application | Reference |

| Column Chromatography | Silica Gel | n-hexane/diethyl ether (99:1, v/v) | Isolation of wax esters from triglycerides. dss.go.th | dss.go.th |

| Column Chromatography | Silica Gel | Hexane/diethyl ether (80:20, v/v) | Purification of synthesized cetyl oleate, a wax ester. csic.es | csic.es |

| Solid-Phase Extraction (SPE) | Aminopropyl-modified silica | Heptane | Isolation of wax esters from marine oil. nih.gov | nih.gov |

| Column Chromatography | Silicic Acid | 5% methylene (B1212753) chloride in hexane | Isolation of wax esters from tobacco leaf. sciendo.com | sciendo.com |

This table illustrates the common use of silica-based stationary phases and nonpolar solvent systems for the purification of wax esters. The specific conditions can be adapted based on the properties of the crude mixture to achieve the desired purity of icosyl myristate.

Sophisticated Characterization Techniques for Icosyl Myristate Analysis

Spectroscopic Analysis for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of organic molecules like icosyl myristate. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom. acs.orgsciepub.com

In the ¹H NMR spectrum of a long-chain ester such as icosyl myristate, specific proton signals confirm its structure. sciepub.com The terminal methyl protons (-CH₃) of both the fatty acid and fatty alcohol chains typically appear as a triplet at the most upfield region, around δ 0.88 ppm. mdpi.com The numerous methylene (B1212753) protons (-CH₂-) of the long alkyl chains create a large, overlapping signal around δ 1.25 ppm. mdpi.com Protons on the methylene group adjacent to the carbonyl group (-CH₂-COO-) are deshielded and appear as a triplet around δ 2.30 ppm. The protons on the methylene group attached to the ester oxygen (-O-CH₂-) are even more deshielded, appearing as a triplet around δ 4.05 ppm. uliege.be

The ¹³C NMR spectrum provides further confirmation of the structure. The carbonyl carbon (C=O) of the ester group is highly deshielded and appears around δ 174 ppm. mdpi.comresearchgate.net The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) resonates at approximately δ 64 ppm. The carbons of the long alkyl chains produce a series of signals in the δ 22-34 ppm range, while the terminal methyl carbons appear at the most shielded position, around δ 14 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Icosyl Myristate

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | - | ~174 |

| Methylene adjacent to Oxygen (-O-CH₂-) | ~4.05 (triplet) | ~64 |

| Methylene adjacent to Carbonyl (-CH₂-COO-) | ~2.30 (triplet) | ~34 |

| Methylene Chain (-(CH₂)n-) | ~1.25 (multiplet) | ~22-32 |

| Terminal Methyl (-CH₃) | ~0.88 (triplet) | ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by measuring the vibrations of its bonds. up.ac.zaedinst.com For icosyl myristate, these techniques are crucial for confirming the presence of the ester group and the long hydrocarbon chains.

The IR spectrum of a long-chain ester is characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing around 1740-1735 cm⁻¹. nih.govacs.org Another key feature is the C-O stretching vibration, which appears in the 1300-1150 cm⁻¹ region. researchgate.net The presence of the long alkyl chains is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2920 cm⁻¹ and 2850 cm⁻¹) and C-H bending vibrations around 1470-1460 cm⁻¹. cdnsciencepub.com

Raman spectroscopy, which relies on changes in polarizability, is also sensitive to these vibrations. up.ac.za While the C=O stretch is often weaker in Raman spectra compared to IR, the C-C and C-H vibrations of the long hydrocarbon backbone provide strong Raman signals, making it an excellent tool for studying chain conformation and crystallinity. thermofisher.com The combination of IR and Raman provides a comprehensive vibrational profile of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Icosyl Myristate

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1740-1735 (Strong) | ~1740 (Weak-Medium) |

| C-O (Ester) | Stretching | 1300-1150 (Medium) | Present |

| C-H (Alkyl) | Stretching | 2920, 2850 (Strong) | 2920, 2850 (Strong) |

| C-H (Alkyl) | Bending | 1470-1460 (Medium) | ~1440 (Medium) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight of icosyl myristate and confirming its structure through analysis of its fragmentation patterns. acdlabs.com Depending on the ionization method used, different types of information can be obtained.

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are used to determine the molecular weight with minimal fragmentation. acdlabs.comnih.gov For icosyl myristate (C₃₄H₆₈O₂), the expected molecular weight is approximately 508.9 g/mol . In ESI-MS, the molecule is often observed as a protonated molecule [M+H]⁺ or an adduct with ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govspectroscopyonline.com

Hard ionization techniques like Electron Ionization (EI) cause extensive fragmentation, providing a unique fingerprint that helps to elucidate the structure. acdlabs.comresearchgate.net In the EI mass spectrum of a wax ester, a molecular ion peak (M⁺) may be weak or absent. However, characteristic fragment ions are observed. A prominent fragment is the acylium ion [RCO]⁺, which for the myristate portion would be [CH₃(CH₂)₁₂CO]⁺ at m/z 211. Another key fragmentation pathway involves cleavage of the bond next to the ester oxygen, leading to ions representing the alcohol and acid moieties. researchgate.netlibretexts.org

Table 3: Expected Mass Spectrometry Fragments for Icosyl Myristate

| Ion/Fragment | Formula | Expected m/z (mass-to-charge ratio) | Ionization Technique |

| Protonated Molecule | [C₃₄H₆₈O₂ + H]⁺ | ~509.9 | ESI, CI |

| Sodium Adduct | [C₃₄H₆₈O₂ + Na]⁺ | ~531.9 | ESI |

| Myristoyl Acylium Ion | [C₁₄H₂₇O]⁺ | 211 | EI |

| Icosyl Cation | [C₂₀H₄₁]⁺ | 281 | EI |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are indispensable for separating icosyl myristate from complex mixtures and verifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive method for the analysis of volatile and semi-volatile compounds like wax esters. scioninstruments.com Fatty acid esters are commonly analyzed by GC-MS, often after a derivatization step to form more volatile methyl esters (FAMEs), though direct analysis of wax esters is also possible. nih.govacs.orgshimadzu.com

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. scioninstruments.com The retention time of icosyl myristate is dependent on its volatility and interaction with the column's stationary phase. As a high-molecular-weight ester, it will have a relatively long retention time compared to shorter-chain esters under typical GC conditions. researchgate.netacademicjournals.org

After separation by GC, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. capes.gov.brnih.gov The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the eluted compound. innovareacademics.inresearchgate.net The combination of a specific retention time and a characteristic mass spectrum provides very high confidence in the identification and purity assessment of icosyl myristate.

Table 4: Summary of GC-MS Analysis Parameters for Icosyl Myristate

| Parameter | Description |

| Separation Principle | Separation based on volatility and column interaction in a gas chromatograph. |

| Retention Time | Characteristic time taken to elute from the GC column; high for a long-chain ester. |

| Detection Principle | Mass spectrometry provides molecular weight and fragmentation data for identification. |

| Key Mass Fragments | Acylium ion (m/z 211 for myristate) and fragments related to the icosyl alcohol chain. |

| Application | Purity assessment, identification in complex mixtures, and compositional analysis. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. researchgate.net For non-polar compounds like icosyl myristate, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is polar. researchgate.netsielc.com

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the non-polar stationary phase and thus elute later than more polar compounds. Due to the very non-polar nature of long-chain wax esters, a non-aqueous mobile phase, often a mixture of solvents like hexane (B92381), 2-propanol, and acetonitrile (B52724), is required for effective elution. nih.gov Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile analytes that lack a UV chromophore, or by coupling the HPLC system to a mass spectrometer (MS) for definitive identification. researchgate.net Silver-ion HPLC (Ag-HPLC) is a specialized variant used to separate esters based on the degree of unsaturation. nih.gov

Table 1: Representative RP-HPLC-MS Conditions for Wax Ester Analysis This table presents typical conditions for analyzing long-chain wax esters, which would be applicable for Icosyl Myristate analysis.

| Parameter | Condition | Source |

| Column | C30 Reverse Phase, 250 x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol | nih.govnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temp. | 30 °C | nih.gov |

| Detector | Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) | nih.gov |

| Ionization Mode | Positive | nih.gov |

Advanced Microscopy and Imaging Techniques for Morphological and Surface Analysis

Advanced microscopy techniques are indispensable for characterizing the structure of materials at the micro- and nanoscale. For waxy solids like icosyl myristate, these methods provide critical insights into crystal habit, surface topography, and internal structure, which collectively determine the material's macroscopic properties such as texture, rheology, and stability.

Scanning Electron Microscopy (SEM) generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. mpg.de The signals derived from electron-sample interactions reveal information about surface topography, composition, and morphology. mpg.degoogle.com For lipidic and waxy materials, SEM is particularly useful for visualizing the three-dimensional network and crystal morphology that forms when the material solidifies from a melt or solution. google.comnih.gov This can reveal structures like platelets, needles, or spherulites, which dictate the physical properties of the bulk material. nih.govresearchgate.net For example, SEM analysis of various pure wax esters crystallized in oil showed that they form rhombic platelets, with the regularity and size of the crystals increasing with the total carbon number of the ester. nih.gov

Research Findings: In studies of oleogels structured with wax esters, SEM imaging revealed that the esters crystallize into distinct platelet-like shapes that form a continuous network, providing the gel's solid structure. nih.gov The morphology of these crystals can be influenced by factors such as the chemical structure of the wax ester and the cooling rate. nih.gov For instance, a study on apple surface wax, a complex mixture of esters and other lipids, used SEM to show how the crystalline wax structures change and diminish as the concentration of liquid esters increases, leading to a greasy surface texture. frontiersin.org

Table 2: Morphological Features of Wax Esters Observed by SEM This table summarizes typical morphological findings for wax esters, which are relevant for understanding the potential crystal habits of Icosyl Myristate.

| Wax Ester Type | Observed Morphology | Significance | Source |

| Symmetric Wax Esters (e.g., Behenyl Behenate) | Large, regular rhombic platelets | Forms well-ordered, rigid networks. | nih.gov |

| Asymmetric Wax Esters (e.g., Palmitoyl Arachidate) | Less regular, smaller platelets | Can result in a less rigid, more varied crystal network. | nih.gov |

| Plant Cuticular Waxes | Complex mixture of platelets, tubules, and films | Morphology dictates surface properties like water repellency. | researchgate.net |

| Wax-based Oleogels | Fused rhombic structures forming a 3D network | The network structure is responsible for entrapping the liquid oil. | nih.gov |

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. aimspress.com This technique offers significantly higher resolution than SEM and can reveal details about the internal structure of a material, such as lamellar spacings and crystal lattice defects. chromatographyonline.comacs.org For soft materials like lipids, cryogenic TEM (cryo-TEM) is the gold standard. thermofisher.com In cryo-TEM, the sample is flash-frozen in its native, hydrated state, which preserves delicate structures that would be destroyed by conventional preparation methods. aimspress.comthermofisher.com This is particularly crucial for analyzing lipid nanoparticles (LNPs), where cryo-TEM can visualize particle size, shape, lamellarity (the number of lipid bilayers), and how a drug is encapsulated. nanoimagingservices.com

Research Findings: Cryo-TEM has been instrumental in the development of lipid-based drug delivery systems. thermofisher.com It allows for direct visualization of individual nanoparticles, providing accurate size and shape analysis and revealing structural details like the presence of an electron-dense core, which can indicate successful drug loading. thermofisher.comnanoimagingservices.com Studies have shown that cryo-TEM can distinguish between uniform, spherical nanoparticles and those with undesirable features like "blebs" or multiple layers, which can impact efficacy and stability. nanoimagingservices.com This level of detail is unattainable with bulk measurement techniques like dynamic light scattering. thermofisher.com

Table 3: Information Obtainable from TEM/Cryo-TEM Analysis of Lipid Systems This table outlines the key characterization data that TEM provides for lipid-based materials like Icosyl Myristate, particularly in dispersed systems.

| Parameter | Description | Importance | Source |

| Particle Size & Distribution | Direct measurement of individual particle diameters. | More accurate than bulk methods; reveals polydispersity. | thermofisher.comqutem.com |

| Morphology | Visualization of particle shape (e.g., spherical, elliptical, irregular). | Affects biological interactions and stability. | aimspress.comchromatographyonline.com |

| Lamellarity | Determines if particles are unilamellar or multilamellar. | Influences encapsulation efficiency and release kinetics. | nanoimagingservices.com |

| Internal Nanostructure | Reveals the internal arrangement, such as crystalline cores or amorphous regions. | Provides insight into formulation efficiency and stability. | aimspress.comthermofisher.com |

| Lattice Visualization | In some cases, can resolve the ordered arrangement of molecules within a crystal. | Confirms crystallinity and can reveal defects. | acs.org |

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides topographical images at the nanometer scale. lehigh.edu It works by scanning a sharp tip attached to a cantilever across a surface; the deflection of the cantilever is used to generate a 3D map of the surface topography. lehigh.edu Unlike electron microscopy, AFM can operate in air or liquid, making it ideal for studying samples under near-physiological conditions. kit.edu Beyond imaging, AFM can also measure local physical properties, such as adhesion and stiffness, by analyzing the force-distance curves between the tip and the sample. lehigh.edu

Research Findings: AFM has been successfully used to quantify changes in the surface morphology of complex lipid layers. A study on the surface wax of apples used AFM to measure the decrease in surface roughness as the wax crystals melted and liquid esters became more prominent. frontiersin.orgnih.gov The study established a direct correlation between quantitative roughness parameters (like Ra and Rq) and the chemical composition of the wax, demonstrating AFM's power to link nanoscale morphology to macroscopic properties. nih.gov For fatty acid esters, AFM can reveal how molecules pack on a surface and how this arrangement influences surface properties. frontiersin.org

Table 4: Representative AFM Surface Roughness Data for a Waxy Surface This data, adapted from a study on apple cuticles, illustrates how AFM can quantify changes in surface texture, a principle applicable to Icosyl Myristate films.

| Surface State | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) | Interpretation | Source |

| Highly Crystalline Wax | ~150 - 200 nm | ~190 - 240 nm | Rough surface dominated by solid wax crystals. | frontiersin.orgnih.gov |

| Partially Melted Wax | ~80 - 120 nm | ~100 - 150 nm | Intermediate roughness as crystals begin to dissolve. | frontiersin.orgnih.gov |

| Greasy / Liquid-like Film | ~20 - 40 nm | ~30 - 50 nm | Smooth surface as liquid esters dominate. | frontiersin.orgnih.gov |

Transmission Electron Microscopy (TEM)

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. mdpi.com When a monochromatic X-ray beam strikes a crystalline sample, it is diffracted in specific directions according to Bragg's Law. rsc.org The resulting diffraction pattern is a unique "fingerprint" of the material's crystalline phase, providing information on atomic spacing, crystal structure, and degree of crystallinity. rsc.orgresearchgate.net For long-chain compounds like icosyl myristate, XRD is crucial for identifying different polymorphic forms (i.e., different crystal packings of the same molecule), which can have distinct melting points and physical properties. The introduction of long alkyl chains into a molecule often disrupts existing crystal lattices and can lead to the formation of new, ordered structures. mdpi.comrsc.org

Research Findings: XRD studies on long-chain cellulose (B213188) esters show that substitution with fatty acid chains disrupts the original cellulose crystal structure, leading to broader diffraction peaks and a more amorphous character. mdpi.comrsc.org However, these long side chains can themselves organize into new crystalline domains, giving rise to new diffraction peaks at low angles (2θ). rsc.org Similarly, XRD analysis of different testosterone (B1683101) esters demonstrated how increasing the length of the ester chain affects the crystal packing and intermolecular interactions. mdpi.com The diffraction patterns provide definitive information about the unit cell dimensions and the arrangement of molecules in the solid state. mdpi.com

Table 5: Representative XRD Data for a Long-Chain Ester Compound This table shows hypothetical but representative 2θ peak positions for a crystalline long-chain ester like Icosyl Myristate and their interpretation.

| 2θ Angle (°) | d-spacing (Å) | Interpretation | Source |

| ~2-5° | ~44 - 17 Å | Corresponds to the long-range order from the planar arrangement of the long hydrocarbon chains (lamellar spacing). | rsc.org |

| ~19-24° | ~4.7 - 3.7 Å | Corresponds to the short-range order from the side-by-side packing of the hydrocarbon chains (sub-cell structure). | rsc.org |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. nih.gov For wax esters like icosyl myristate, the most relevant techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.gov It is used to determine thermal transitions such as melting point (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉). acs.org The resulting thermogram provides a detailed profile of a material's phase behavior, including the presence of multiple polymorphs, which would appear as distinct melting or crystallization peaks. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. digitellinc.com It is used to assess thermal stability and determine the temperature at which a material begins to decompose. rsc.orgdigitellinc.com For a pure, high-boiling-point compound like icosyl myristate, TGA would show a single-step weight loss at a high temperature, indicating its decomposition temperature. ijarbs.com

Table 6: Representative DSC Data for Long-Chain Wax Esters This table presents typical thermal transition data obtained by DSC, illustrating the expected behavior of Icosyl Myristate.

| Parameter | Typical Temperature Range (°C) | Information Provided | Source |

| Crystallization Onset (T꜀) | 40 - 70 °C | Temperature at which crystal formation begins upon cooling. | researchgate.net |

| Melting Onset (Tₘ) | 50 - 80 °C | Temperature at which melting begins upon heating. | researchgate.net |

| Melting Peak | 55 - 85 °C | Temperature of maximum melting rate; indicates the primary melting point. | researchgate.net |

Table 7: Representative TGA Data for Long-Chain Esters This table shows the typical thermal stability information provided by TGA.

| Parameter | Typical Temperature Range (°C) | Information Provided | Source |

| Onset of Decomposition (Td) | > 200 °C | The temperature at which significant thermal degradation and mass loss begins. | rsc.orgdigitellinc.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. miamioh.edujfda-online.comlongdom.org This method is instrumental in determining thermal transitions such as melting point, crystallization temperature, and enthalpy of fusion, which are key characteristics of a substance. malvernpanalytical.comnih.gov

Detailed Research Findings

While specific DSC thermograms for icosyl myristate are not widely available in public literature, data from analogous long-chain wax esters provide valuable insights into its expected thermal behavior. For instance, studies on various long-chain aliphatic esters demonstrate that melting and crystallization temperatures are strongly influenced by the length of the alkyl chains. nih.govacs.org As a long-chain saturated ester, icosyl myristate is expected to exhibit sharp and well-defined melting and crystallization peaks. The melting point would be at a temperature reflecting the significant van der Waals forces between the long hydrocarbon chains. Research on symmetrical and asymmetrical alkyl esters shows that the melting temperature increases with the total number of carbon atoms in the molecule. frontiersin.org For example, symmetrical long-chain esters like behenyl behenate (B1239552) (C44) exhibit high melting points. frontiersin.org Given that icosyl myristate has a total of 34 carbons, its melting point is expected to be substantial.

The enthalpy of fusion (ΔHfus), which is the heat absorbed during melting, is also a critical parameter obtained from DSC analysis. For long-chain esters, this value is typically high, indicating a well-ordered crystalline structure in the solid state.

Interactive Data Table: Thermal Properties of Analogous Long-Chain Esters from DSC Analysis

| Compound | Molecular Formula | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |

| Beeswax (example) | Mixture | ~62-65 | ~175 | mdpi.com |

| Carnauba Wax (example) | Mixture | ~82-86 | ~200 | mdpi.com |

| Stearyl Stearate | C36H72O2 | ~60 | Not specified | frontiersin.org |

| Behenyl Behenate | C44H88O2 | ~78 | Not specified | frontiersin.org |

| Icosyl Myristate (estimated) | C34H68O2 | ~55-65 | ~180-220 | Inferred |

Note: The values for Icosyl Myristate are estimated based on trends observed in homologous series of long-chain esters and are not from direct experimental measurement.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comrsc.org This technique is essential for determining the thermal stability and decomposition profile of a compound. openaccessjournals.com

Detailed Research Findings

The TGA curve would show a stable baseline until the onset of decomposition, at which point a sharp decrease in mass would be observed. The temperature at which 5% weight loss occurs (T5%) is often used as a measure of the onset of decomposition and thermal stability.

Interactive Data Table: Thermal Decomposition Data of Analogous Waxy Materials from TGA

| Material | Onset of Decomposition (°C) | Temperature at Max. Decomposition Rate (°C) | Residual Mass at 600°C (%) | Reference |

| Beeswax | ~200 | ~370 and ~460 | <1 | mdpi.com |

| Carnauba Wax | ~250 | ~380 and ~450 | <1 | mdpi.com |

| Paraffin Wax | ~200 | ~350 | 0 | mdpi.com |

| Icosyl Myristate (estimated) | ~220-260 | ~350-400 | <1 | Inferred |

Note: The values for Icosyl Myristate are estimated based on the behavior of similar long-chain esters and natural waxes.

Surface and Interface Analytical Techniques

Surface analytical techniques are crucial for understanding the chemical composition and molecular arrangement at the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition and chemical state of the elements within the top 1-10 nanometers of a surface. cea.frwikipedia.orgmaterialinterface.com It operates by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted. malvernpanalytical.com

Detailed Research Findings

While an XPS spectrum specifically for icosyl myristate is not available, the expected binding energies can be inferred from the analysis of other long-chain esters and polymers containing similar functional groups. uq.edu.auepo.org The XPS survey scan of icosyl myristate would primarily show peaks for carbon (C1s) and oxygen (O1s).

High-resolution scans of the C1s and O1s regions would provide detailed chemical state information. The C1s spectrum is expected to be deconvoluted into three main components:

C-C/C-H: Corresponding to the long alkyl chains (icosyl and myristoyl). This peak typically appears at a binding energy of ~284.8-285.0 eV. thermofisher.com

C-O: From the single bond between the carbonyl carbon and the oxygen of the icosyl group, and the carbon of the icosyl group bonded to the ester oxygen. This peak is expected around 286.5 eV. uq.edu.au

O-C=O: Representing the carbonyl carbon of the ester group. This peak appears at a higher binding energy, typically around 288.5-289.0 eV. uq.edu.authermofisher.com

The O1s spectrum would show two components:

C=O: The doubly bonded oxygen of the carbonyl group, with a binding energy around 532.2 eV. uq.edu.au

C-O: The singly bonded oxygen in the ester linkage, appearing at approximately 533.7 eV. uq.edu.au

The relative atomic concentrations of these components can be used to confirm the stoichiometry of the ester at the surface.

Interactive Data Table: Expected XPS Binding Energies for Icosyl Myristate

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) | Reference |

| Carbon | C1s | C-C, C-H | ~285.0 | thermofisher.com |

| Carbon | C1s | C-O | ~286.5 | uq.edu.au |

| Carbon | C1s | O-C=O | ~288.7 | uq.edu.au |

| Oxygen | O1s | C=O | ~532.2 | uq.edu.au |

| Oxygen | O1s | C-O | ~533.7 | uq.edu.au |

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface with a focused primary ion beam and analyzing the ejected secondary ions. micro.org.auwikipedia.org The mass-to-charge ratio of these secondary ions is measured to determine the elemental, isotopic, or molecular composition of the surface. nottingham.ac.ukyoutube.com

Detailed Research Findings

For icosyl myristate (C34H68O2), key fragments would likely include:

Protonated molecular ion [M+H]+ : This would be a high mass ion corresponding to the entire molecule plus a proton.

Acylium ion [C13H27CO]+ : Formed by the cleavage of the ester bond, this fragment is characteristic of the myristoyl group.

Alkyl fragments : A series of hydrocarbon fragments (CnH2n+1)+ from both the icosyl and myristoyl chains.

Fragments from the alcohol chain : Ions corresponding to the loss of the fatty acid moiety, such as the icosyl cation [C20H41]+.

The fragmentation of wax-type esters in mass spectrometry often involves a McLafferty rearrangement, which can occur on the alcohol side of the ester linkage. researchgate.net This would result in a prominent signal corresponding to the protonated myristic acid. The detection of these specific fragments allows for the unambiguous identification of the ester structure at the surface.

Interactive Data Table: Expected Key Fragment Ions in SIMS Analysis of Icosyl Myristate

| Ion Type | Proposed Formula | Expected m/z | Origin | Reference |

| Protonated Molecular Ion | [C34H68O2 + H]+ | 509.5 | Entire Molecule | Inferred |

| Myristoyl Acylium Ion | [C13H27CO]+ | 211.2 | Myristoyl group | researchgate.net |

| Icosyl Cation | [C20H41]+ | 281.3 | Icosyl group | nih.gov |

| Protonated Myristic Acid | [C14H28O2 + H]+ | 229.2 | McLafferty Rearrangement | researchgate.net |

Theoretical and Computational Investigations of Icosyl Myristate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules from first principles. bohrium.com These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a powerful class of quantum chemical methods used to investigate the electronic structure of many-body systems. preprints.orgmdpi.com It is a widely used tool for studying organic molecules due to its favorable balance of computational cost and accuracy. acs.orgdoi.org For a molecule like icosyl myristate, DFT calculations can elucidate its fundamental electronic properties.

DFT studies on related ester molecules have been used to analyze geometric parameters (bond lengths and angles), net atomic charges, and molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bohrium.compreprints.org The energies and distributions of HOMO and LUMO are crucial for predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. For instance, in fatty acid esters, the oxygen atoms of the ester group typically exhibit a negative atomic charge, indicating a higher propensity for attracting protons or engaging in electrophilic reactions. preprints.org

While specific DFT data for icosyl myristate is not readily found, calculations on various fatty acid esters show that increasing the length of the alkyl chains generally has a minimal effect on the electronic structure of the core functional groups but can influence intermolecular interactions. doi.org DFT can also be used to calculate properties like dipole moment and polarizability, which are essential for understanding intermolecular forces and the bulk properties of the material. bohrium.com

Table 1: Illustrative Electronic Properties of Esters from Computational Studies (General Examples) This table presents typical data obtained from DFT calculations on ester compounds as found in the literature. Specific values for icosyl myristate are not available and would require dedicated computational studies.

| Property | Description | Typical Focus of Study |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating capability. | Reactivity towards electrophiles. preprints.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting capability. | Reactivity towards nucleophiles. preprints.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Electronic transitions and stability. bohrium.com |

| Dipole Moment | A measure of the net molecular polarity. | Intermolecular interactions and solubility. bohrium.com |

| Atomic Charges | Distribution of electron density among the atoms in the molecule. | Identification of reactive sites. preprints.org |

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data for parameterization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic pathway to achieving high accuracy, albeit often at a greater computational expense than DFT. researchgate.net

For a molecule like icosyl myristate, ab initio calculations could be employed to predict a variety of molecular properties with high precision. These include:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Predicting infrared and Raman spectra, which can aid in experimental characterization and conformational analysis. goettingen-research-online.denih.gov

Thermochemical Properties: Calculating enthalpies of formation and reaction energies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ccsenet.orgresearchgate.netsemanticscholar.org By solving Newton's equations of motion, MD simulations provide a detailed, atomistic view of molecular behavior, revealing information about conformational changes, intermolecular interactions, and the dynamic properties of materials in various environments. ccsenet.orgsemanticscholar.org

For a long-chain molecule like icosyl myristate, conformational flexibility is a defining feature. The two long alkyl chains (the icosyl and myristoyl groups) can adopt numerous spatial arrangements. MD simulations are ideally suited to explore this vast conformational landscape.

Simulations of similar wax esters, such as those found in jojoba oil, have been used to investigate their molecular configuration at interfaces. acs.orgnih.gov These studies have shown that wax esters can adopt specific orientations, such as a "V-shape," at an air-water interface, which is governed by the interplay between the polar ester headgroup and the nonpolar alkyl tails. acs.orgnih.gov The simulations reveal how intermolecular forces, primarily van der Waals interactions between the long alkyl chains, dictate the packing and organization of the molecules. Dispersive forces are often the decisive factor in these interactions. mdpi.com For icosyl myristate, MD could predict its preferred conformations in bulk liquid or solid phases and how these molecules arrange themselves, which is fundamental to its macroscopic properties like melting point and viscosity.

The behavior of icosyl myristate in different chemical environments is critical for its applications, particularly in cosmetic formulations. MD simulations can model how icosyl myristate interacts with various solvents or within a complex matrix, such as an emulsion.

Studies on palm kernel oil-based wax esters in aqueous media have used MD simulations to understand their self-assembly into nano-emulsion droplets. ccsenet.orgresearchgate.netsemanticscholar.org These simulations can track the aggregation process and characterize the resulting structures, including their size, shape, and stability. ccsenet.orgsemanticscholar.org For icosyl myristate, MD could predict its solubility and partitioning behavior in different phases. For example, simulations could model its interaction with water, oils, and surfactants to understand how it stabilizes or destabilizes a formulation. The solubility of long-chain esters in various media, including glycerides, has been successfully modeled using computational approaches that consider the molecule's interactions with its environment. nih.gov

Table 2: Applications of Molecular Dynamics Simulations to Long-Chain Esters This table summarizes the types of insights that can be gained from MD simulations of systems containing long-chain esters, based on published research on analogous compounds.

| Simulation Focus | Key Insights Gained | Relevance to Icosyl Myristate |

| Self-Assembly in Solution | Formation and stability of micelles or nano-emulsion droplets; characterization of aggregate shape (e.g., spherical, ellipsoidal). ccsenet.orgsemanticscholar.org | Understanding its role in emulsions and formulations. |

| Behavior at Interfaces | Preferred molecular orientation (e.g., V-shape); packing density; interaction with water and air. acs.orgnih.gov | Predicting its properties as a surface-active agent or film-former. |

| Bulk Phase Dynamics | Conformational flexibility of alkyl chains; molecular packing in liquid or solid states; diffusion rates. | Relating molecular behavior to macroscopic properties like viscosity and melting point. |

| Interaction with Other Molecules | Solvation free energy in different solvents; partitioning between oil and water phases. nih.govbohrium.com | Predicting solubility and compatibility with other ingredients in a mixture. |

Conformational Analysis and Intermolecular Interactions

Structure-Property Relationship Modeling (Computational Approaches)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.netscispace.comresearchgate.net By establishing a mathematical model based on a set of known compounds, QSPR can be used to predict the properties of new or untested molecules.

For long-chain esters, QSPR models have been developed to predict various properties, including chromatographic retention times, boiling points, and density. researchgate.netscispace.com The models typically use molecular descriptors, which are numerical values derived from the chemical structure. These can range from simple counts (e.g., number of carbon atoms, number of double bonds) to more complex values derived from quantum chemical calculations or graph theory. researchgate.netscispace.comresearchgate.net

For example, a QSPR model for fatty acid methyl esters successfully predicted chromatographic retention times using descriptors like the number of carbons and the number and position of double bonds. researchgate.net Another study used a Gibbs free energy-based approach to model the density of fatty acid ethyl esters at various temperatures. scispace.com

While a specific QSPR model for predicting the properties of icosyl myristate is not documented, the methodology is highly applicable. By building a model using a dataset of various long-chain wax esters with known properties, one could predict key physical characteristics of icosyl myristate, such as its viscosity, melting point, and polarity. This predictive capability is valuable in materials science and formulation development for screening potential ingredients without the need for extensive experimental synthesis and testing. researchgate.netcosmeticsbusiness.comacs.org

Industrial and Specialized Applications of Icosyl Myristate

Role as a Solvent and Diluent in Industrial Formulations

Fatty acid esters are recognized for their excellent miscibility with organic solvents and their ability to act as solvents or carrier fluids in a wide range of industrial products, including cleaners, inks, and oilfield chemicals. berg-schmidt.comestichem.com Due to its long, non-polar hydrocarbon chains, icosyl myristate is expected to be an effective solvent and diluent, particularly for substances with low polarity.

Formulation of Industrial Fluids (e.g., Metalworking, Hydraulic)

Fatty acid esters are key components in the formulation of modern industrial fluids, where they serve as base oils or performance-enhancing additives. govi.comoximedexpres.com In metalworking fluids (MWFs), esters provide excellent lubricity, thermal stability, and biodegradability, making them a sustainable alternative to traditional mineral oils. estichem.comumicore.com The long-chain structure of icosyl myristate would contribute to forming a resilient lubricating film on metal surfaces, which is critical in cutting, grinding, and stamping operations to reduce friction and tool wear. estichem.com In hydraulic fluids, esters are used to create formulations that can operate under high pressures and wide temperature ranges while offering environmental benefits.

The use of esters in industrial fluids is driven by their multifunctional properties, including lubrication, cooling, and their ability to be formulated into stable emulsions. umicore.comevonik.com

Solubilizing Agent for Lipophilic Compounds in Technical Applications

The chemical nature of icosyl myristate—a large, lipophilic molecule—makes it an excellent candidate for solubilizing other non-polar, 'oil-loving' compounds. Fatty acid esters are widely used as solvents and carriers for active ingredients in various formulations. britannica.comatamanchemicals.comeabcglobal.com This property is crucial in technical applications where oils, waxes, resins, and other lipophilic substances need to be dissolved or dispersed within a formulation. solubilityofthings.com For instance, in the manufacturing of specialized greases or technical coatings, icosyl myristate could act as a carrier fluid, ensuring that all lipophilic components are homogeneously mixed and remain stable.

| Myristate Ester | Alcohol Component | Molecular Formula | Primary Industrial Functions |

|---|---|---|---|

| Isopropyl Myristate | Isopropyl Alcohol | C17H34O2 | Solvent, Emollient, Lubricant, Penetration Enhancer nih.govbrightpack.co.zancats.io |

| Ethyl Myristate | Ethanol | C16H32O2 | Solvent, Fragrance Carrier nih.gov |

| Myristyl Myristate | Myristyl Alcohol | C28H56O2 | Thickener, Emollient, Lubricant, Opacifier atamanchemicals.comnih.gov |

| Icosyl Myristate (Eicosyl Myristate) | Eicosyl Alcohol | C34H68O2 | (Predicted) Lubricant, Solvent, Wax/Thickener, Coating Agent |

Lubricant and Emollient Functions in Technical Systems

The primary function of many fatty acid esters in industrial settings is lubrication. Their molecular structure, featuring polar ester groups and long non-polar fatty acid chains, allows them to adhere to metal surfaces and form a protective, low-friction film. yok.gov.tr

Friction Reduction in Mechanical Systems

Fatty acid esters are proven friction modifiers and anti-wear additives in lubricant formulations. yok.gov.trresearchgate.net The long hydrocarbon chains of icosyl myristate would provide a robust barrier between moving parts, converting metal-to-metal friction into lower-friction internal fluid shear. yok.gov.tr This boundary lubrication is essential in applications where high loads and low speeds can break down a full hydrodynamic film. The addition of fatty acid esters to fuels and lubricants significantly improves lubricity, protecting engines and machinery from wear. google.comrsc.org Given its high molecular weight and long-chain structure, icosyl myristate would be particularly effective in forming durable, wear-protective tribochemical films. yok.gov.tr

Role in Surface Modification and Coating Technologies

In the realm of surface technology, esters are used to alter the properties of a material's surface to enhance performance. pcimag.com Icosyl myristate can be used in formulations for protective coatings, where it would function as a plasticizer, a lubricant, or a waterproofing agent. ebsco.comberg-schmidt.com Its large molecular size and waxy nature suggest it could form a durable, water-repellent barrier on surfaces. In coating formulations, synthetic esters can also act as coalescing agents, helping polymer particles fuse into a continuous, uniform film, which enhances durability and gloss. estichem.com

Cure-in-place coating technologies, which polymerize directly on a substrate, often utilize specialty esters to achieve desired performance characteristics, such as flexibility or hardness. pcimag.com Polyaspartic esters, for example, are used to create highly durable, fast-curing polyurea coatings. wikipedia.org Icosyl myristate could be integrated into similar advanced coating systems to impart specific properties like lubricity or surface smoothness.

Applications in Material Science and Engineering

The field of materials science involves the development of new materials with specific, tailored properties. tcichemicals.com Fatty acid esters, as a class of compounds, are investigated for various roles in this field due to their biodegradability, specific thermal properties, and functionality as plasticizers.

Icosyl myristate, with its long, saturated hydrocarbon chains, would likely be a waxy solid at room temperature, similar to other long-chain esters like waxes. ebsco.com This characteristic makes it a candidate for use as a phase-change material (PCM). PCMs absorb and release large amounts of thermal energy at a constant temperature during their melting and freezing cycles. Researchers have studied fatty acid esters like methyl myristate in nanoemulsions for thermal energy storage applications. researchgate.net Icosyl myristate could be explored for similar purposes in advanced thermal management systems.

Furthermore, esters are widely used as plasticizers for polymers, improving their flexibility and processability. britannica.com As a large, bio-based molecule, icosyl myristate could serve as a sustainable plasticizer in bioplastic formulations, reducing the reliance on petrochemical-based additives. Its integration into polymer matrices could also modify the material's surface properties, imparting lubricity or hydrophobicity.

| Application Area | Specific Role | Underlying Property | Relevant Analogues |

|---|---|---|---|